Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
Description
This copper-based macrocyclic complex features a highly intricate architecture characterized by six nitrogen donor atoms (hexaza) and eight octyloxy (octaoctoxy) substituents. Its IUPAC name reflects a nonacyclic framework with fused rings and heteroatoms, suggesting a rigid, three-dimensional structure optimized for strong metal coordination and tunable electronic properties. Such macrocycles are of interest in catalysis, materials science, and biomedicine due to their stability and customizable ligand fields .
Properties
IUPAC Name |
copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H144N8O8.Cu/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5;/h65-72H,9-64H2,1-8H3;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAVAZMIHRPGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC2=C3[N-]C(=C2C=C1OCCCCCCCC)N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C(=NC8=NC(=N3)C9=CC(=C(C=C98)OCCCCCCCC)OCCCCCCCC)[N-]6)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H144CuN8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1601.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Copper(II) 2,3,9,10,16,17,23,24-octakis(octyloxy)-29H,31H-phthalocyanine (CuPcOC8) molecules primarily target highly oriented pyrolytic graphite . They can self-organize on this substrate and form both quartic symmetry structures with relatively low molecular packing density and hexagonal symmetry structures with high packing density.
Mode of Action
The CuPcOC8 molecules interact with the highly oriented pyrolytic graphite through a process known as self-assembly . By increasing the temperature during the self-assembly process, or applying an annealing treatment to the self-assembled film, the transition of the self-assembled structure from quartic to hexagonal symmetry can be observed.
Biochemical Pathways
The self-assembly process of cupcoc8 molecules on highly oriented pyrolytic graphite is a key aspect of its action.
Pharmacokinetics
It’s important to note that the self-assembly process of cupcoc8 molecules on highly oriented pyrolytic graphite is influenced by temperature.
Result of Action
The result of CuPcOC8’s action is the formation of both quartic symmetry structures with relatively low molecular packing density and hexagonal symmetry structures with high packing density on highly oriented pyrolytic graphite. The hexagonal phase corresponds to a thermodynamically stable state while the quartic phase is kinetically favorable but thermodynamically metastable.
Action Environment
The action of CuPcOC8 is influenced by environmental factors such as temperature. By increasing the temperature during the self-assembly process, or applying an annealing treatment to the self-assembled film, the transition of the self-assembled structure from quartic to hexagonal symmetry can be observed. This suggests that the action, efficacy, and stability of CuPcOC8 are sensitive to changes in the environment.
Biological Activity
Copper complexes have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound is a complex of copper that exhibits various biochemical interactions and potential therapeutic applications. This article will explore its biological activity based on existing research findings.
Overview of Copper Complexes
Copper (Cu) is an essential trace element in biological systems and plays a critical role in various enzymatic processes. The unique properties of copper complexes arise from their ability to coordinate with different ligands and exhibit variable oxidation states. This flexibility allows them to participate in redox reactions and interact with biomolecules like proteins and nucleic acids .
Antimicrobial Activity
Copper complexes have demonstrated significant antimicrobial properties against a range of pathogens:
- Bacterial Activity : Studies show that copper complexes exhibit potent antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values for these complexes typically range from 15.62 to 62.5 mM/mL .
- Fungal Activity : The antifungal efficacy of copper complexes is also noteworthy, with MIC values against Candida albicans reported to be lower than those of standard antifungal agents like nystatin .
Antioxidant Properties
Copper complexes are recognized for their antioxidant capabilities:
- They can scavenge free radicals and inhibit lipid peroxidation (LPO), which is crucial for protecting cells from oxidative damage .
- Research indicates that certain copper complexes exhibit antioxidant activity comparable to established antioxidants like butylated hydroxytoluene (BHT) .
Enzyme Inhibition
Copper complexes have been studied for their ability to inhibit various enzymes:
- They can act as inhibitors of enzymes involved in cancer progression and inflammation .
- The binding affinity of copper to DNA suggests potential applications in targeting cancer cells through mechanisms that disrupt DNA replication or repair processes .
Case Studies and Research Findings
Several studies have highlighted the biological potential of copper complexes:
- Anticancer Activity : A study on copper(II) complexes with nitrogen-based ligands demonstrated cytotoxic effects on cancer cell lines comparable to traditional platinum-based chemotherapeutics .
- DNA Interaction : Research indicates that copper complexes can bind to DNA more effectively than other divalent cations. This property may facilitate the development of new anticancer agents targeting DNA .
- Therapeutic Applications : The multifunctional nature of copper complexes positions them as promising candidates for drug development in treating infections and cancer due to their combined antimicrobial and anticancer properties .
Data Table: Biological Activities of Copper Complexes
Scientific Research Applications
Introduction to Copper Complexes
Copper complexes, particularly those involving intricate ligands such as Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene , have garnered significant attention in various fields due to their unique properties and potential applications. This article explores the scientific research applications of this compound and its derivatives.
Antibacterial and Antifungal Activity
Copper complexes have been extensively studied for their biological activities:
- Enzyme Inhibition : Copper complexes are known to inhibit enzymes related to cancer progression and inflammation. This inhibition is crucial for developing therapeutic agents against various diseases.
- Antimicrobial Properties : Research indicates that copper complexes exhibit antibacterial and antifungal properties. For instance, studies have shown that copper(II) complexes with specific ligands can effectively combat bacterial strains .
Anticancer Properties
The binding affinity of copper to DNA has led to investigations into its potential as an anticancer agent:
- Mechanism of Action : Copper complexes can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
- Research Findings : Various studies have highlighted the effectiveness of copper-based compounds in targeting cancer cells while sparing healthy tissues .
Coordination Chemistry
The unique structural properties of this copper complex allow it to form various coordination compounds:
- Ligand Design : The design of ligands that can coordinate with copper enhances the stability and bioactivity of the resulting complexes. This is particularly relevant in drug design where specificity and efficacy are critical .
- Synthesis Techniques : Techniques such as sol-gel synthesis and hydrothermal methods have been employed to create stable copper complexes with desired biological properties .
Photoconductive Materials
Copper phthalocyanine derivatives are widely used in organic electronics:
- Organic Photoconductors : These materials are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their excellent charge transport properties .
Catalysis
Copper complexes serve as catalysts in various chemical reactions:
- Catalytic Activity : The unique electronic properties of copper allow it to catalyze reactions such as oxidation and polymerization effectively .
Case Study 1: Synthesis and Characterization of Copper Complexes
A study conducted on the synthesis of copper(II) complexes demonstrated their potential as antibacterial agents. The synthesized compounds were characterized using techniques like UV-Vis spectroscopy and X-ray crystallography. Results indicated significant antibacterial activity against common pathogens .
Case Study 2: Biological Evaluation of Copper Complexes
Research focusing on the biological evaluation of copper(II) complexes revealed their effectiveness in inhibiting cancer cell proliferation. The study utilized various assays to determine the cytotoxic effects of these complexes on different cancer cell lines .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Comparable Copper Macrocyclic Complexes
- However, octaaza phthalocyanines () exhibit greater aromaticity, enhancing thermal stability and optical properties .
- Substituent Effects: Octyloxy groups increase hydrophobicity compared to fluorine substituents (), which enhance electronegativity and alter redox potentials. The absence of substituents in phthalocyanines maximizes planarity and π-conjugation .
Stability and Reactivity
- Thermal and In Vivo Stability: Cross-bridged tetraaza macrocycles () demonstrate exceptional in vivo stability for biomedical applications, attributed to rigid ligand frameworks. The hexaza compound’s nonacyclic structure may offer similar stability but requires experimental validation .
- Aromaticity: Unlike aromatic phthalocyanines (), the hexaza compound’s nonacyclic framework may exhibit partial antiaromaticity or non-classical bonding, as seen in transition-metal clusters (), influencing redox behavior and catalytic activity .
Magnetic and Catalytic Properties
- Magnetic Behavior: The nanomagnetic tetraaza complex () exhibits paramagnetism suitable for MRI. The hexaza compound’s additional nitrogen donors and substituents could modulate magnetic anisotropy, though this remains unexplored .
- Catalytic Activity: Macrocyclic Cu complexes are known for catalytic oxidation. The hexaza compound’s hydrophobic pockets may enhance substrate binding in non-aqueous reactions, contrasting with aqueous-phase phthalocyanine catalysts .
Preparation Methods
Schiff-Base Condensation
Condensation of Phthalonitrile Derivatives
Phthalonitrile-based routes dominate large-scale synthesis due to their scalability and compatibility with octyloxy functionalization.
Precursor Synthesis
The synthesis begins with 4-nitrophthalonitrile, which undergoes nucleophilic aromatic substitution with octanol in the presence of potassium carbonate:
Reaction conditions:
-
Temperature : 120°C for 48 hours
-
Yield : 62–68% after column chromatography
Cyclotetramerization
Octaoctoxyphthalonitrile undergoes cyclotetramerization in the presence of copper(II) chloride under nitrogen atmosphere:
Critical parameters:
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Solvent : 1-pentanol at 140°C
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Catalyst : DBU (1,8-diazabicycloundec-7-ene)
-
Reaction Time : 24 hours
Post-reaction purification involves sequential washing with acetic acid and methanol to remove unreacted precursors.
Hydrothermal Synthesis
For crystalline samples suitable for X-ray analysis, hydrothermal methods prove effective. A representative protocol involves:
Reaction Setup
-
Precursors : Copper(II) nitrate, octyloxy-functionalized phthalic acid derivatives
-
Mediators : 1,10-phenanthroline (phen)
This method yields single crystals with defined coordination geometries, as evidenced by bond length analyses (Cu–N: 1.95–2.10 Å; Cu–O: 2.35–2.50 Å).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Crystal Quality | Scalability |
|---|---|---|---|---|
| Template-Assisted | 55–60 | 95 | Moderate | Low |
| Phthalonitrile Route | 65–70 | 98 | Poor | High |
| Hydrothermal | 40–45 | 99 | Excellent | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
